5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12-3-7-14(8-4-12)17-18-16(22-19-17)11-23(20,21)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEONFUFQUNBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for 1,2,4-Oxadiazole Core Formation
Amidoxime Intermediate Synthesis
The 1,2,4-oxadiazole scaffold originates from amidoxime precursors. 4-Methylbenzonitrile undergoes hydroxylamine-mediated conversion to N'-hydroxy-4-methylbenzimidamide (amidoxime) in ethanol/water (1:1) under reflux (6–8 hours). This step is critical for introducing the 3-(4-methylphenyl) substituent.
Key reaction parameters :
O-Acylation with Sulfonyl-Containing Carboxylic Acid Derivatives
The amidoxime undergoes O-acylation with 4-methylbenzenesulfonylacetyl chloride to install the sulfonylmethyl group. Two activation strategies are prevalent:
Acyl Chloride-Mediated Acylation
Reaction of amidoxime with 4-methylbenzenesulfonylacetyl chloride (1.1 equiv) in dichloromethane (DCM) and pyridine (1.5 equiv) at 0–5°C for 2 hours affords the O-acylamidoxime. Pyridine neutralizes HCl, driving the reaction to completion.
Coupling Reagent-Assisted Activation
Alternatively, 4-methylbenzenesulfonylacetic acid is activated with N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (TBTU) or propylphosphonic anhydride (T3P). This method minimizes side reactions and achieves 85–92% conversion in tetrahydrofuran (THF) at room temperature.
Cyclodehydration to 1,2,4-Oxadiazole
Cyclodehydration of O-acylamidoxime is achieved under basic conditions. Optimal results derive from pH 9.5 borate buffer at 90°C for 1.5–2 hours, yielding 78–92% of the target oxadiazole. Hydrolysis of the intermediate to 4-methylbenzenesulfonylacetic acid is suppressed by maintaining high pH and temperature.
Comparative cyclodehydration conditions :
| Condition | Temperature | Time (h) | Yield (%) | Side Products |
|---|---|---|---|---|
| Borate buffer (pH 9.5) | 90°C | 1.5 | 83–92 | <5% hydrolysis |
| NaOH/DMSO | RT | 24 | 45–60 | 10–15% dimerization |
| Mechanochemical grinding | RT | 1 | 65* | None reported |
Mechanistic Insights and Byproduct Analysis
Competing Pathways During Cyclodehydration
Cyclodehydration in suboptimal conditions (pH < 9) leads to hydrolysis of O-acylamidoxime to 4-methylbenzenesulfonylacetic acid (20–35% yield). Elevated temperatures (>95°C) promote oxadiazole decomposition, evidenced by LC-MS detection of 4-methylbenzoic acid .
Purification and Characterization
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Pilot-scale studies using a microreactor (0.5 mL volume) demonstrate:
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tosylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxadiazole derivatives with oxidized functional groups.
Reduction: Reduced oxadiazole compounds.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies involving oxadiazole derivatives have demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds have been synthesized and evaluated for their minimum inhibitory concentration (MIC), with certain derivatives showing promising antibacterial activity comparable to standard antibiotics .
Anti-inflammatory Properties
Compounds within the oxadiazole class have been evaluated for anti-inflammatory effects. A series of new oxadiazole derivatives were synthesized and tested for their analgesic activity. One notable compound showed a high level of protection in comparison to Indomethacin, a well-known anti-inflammatory drug . The structure-activity relationship (SAR) studies indicate that modifications on the oxadiazole ring can enhance anti-inflammatory potency.
Carbonic Anhydrase Inhibition
A recent study identified a related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, as a selective type II carbonic anhydrase inhibitor. This compound demonstrated local action through ocular administration, suggesting potential applications in treating glaucoma and other eye diseases . The metabolic pathways of such compounds are crucial for understanding their pharmacokinetics and therapeutic efficacy.
Analgesic Activity Evaluation
In a study assessing the analgesic properties of various oxadiazole derivatives, one compound was found to provide significant pain relief in animal models. The evaluation included behavioral tests measuring pain response and inflammatory markers in serum .
Antibacterial Efficacy
A series of synthesized oxadiazole derivatives were tested against clinical isolates of bacteria. The results indicated that certain modifications on the oxadiazole ring significantly improved antibacterial activity, with MIC values indicating effective inhibition at low concentrations .
Data Summary Table
Mechanism of Action
The mechanism of action of 5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
3-(p-Tolyl)-1,2,4-oxadiazole: Lacks the tosylmethyl group, resulting in different chemical properties.
5-(Tosylmethyl)-1,2,4-oxadiazole: Lacks the p-tolyl group, affecting its reactivity and applications.
Uniqueness
5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both p-tolyl and tosylmethyl groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various research applications.
Biological Activity
5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and implications for medicinal chemistry through detailed research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 366.47 g/mol
- CAS Number : 1105199-17-4
| Property | Value |
|---|---|
| Density | 1.237 g/cm³ |
| Boiling Point | 403.7 °C |
| Melting Point | Not Available |
| LogP | 4.258 |
Antimicrobial Properties
Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial activities. A study demonstrated that derivatives of oxadiazoles possess significant inhibitory effects against various bacterial strains, suggesting a potential for development as antibacterial agents . The specific compound has shown effectiveness against Gram-positive bacteria, which is crucial in addressing antibiotic resistance issues.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity was observed in cell cultures treated with lipopolysaccharides (LPS), where the compound significantly reduced the levels of TNF-alpha and IL-6 .
Enzyme Inhibition
The compound has also been investigated for its potential as a selective inhibitor of carbonic anhydrase II (CA II). Inhibition studies revealed that it could effectively reduce the activity of this enzyme, which plays a critical role in various physiological processes including acid-base balance and fluid secretion . This property indicates possible applications in treating conditions like glaucoma and other disorders related to carbonic anhydrase dysregulation.
Synthesis and Characterization
The synthesis of this compound was achieved through a multi-step reaction involving the condensation of appropriate sulfonamide precursors with hydrazones. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the synthesized compound .
Pharmacokinetic Studies
A pharmacokinetic study conducted on Wistar rats demonstrated that after administration, the compound exhibited a half-life conducive to therapeutic applications. Blood samples taken at various intervals showed significant plasma concentrations over time, indicating good bioavailability .
Q & A
Q. Example Optimization Results
| Parameter | Initial Value | Optimized Value |
|---|---|---|
| Reaction Time | 6 hours | 4.5 hours |
| Catalyst (mol%) | 5% | 7% |
| Yield Improvement | 65% → 82% |
Advanced: How can discrepancies between experimental and computational data (e.g., DFT vs. X-ray) be resolved?
Methodological Answer:
Contradictions often arise from solvent effects or basis set limitations in DFT:
- Step 1 : Compare gas-phase DFT calculations with solid-state X-ray data. If bond lengths differ by >0.05 Å, re-optimize using a polarizable continuum model (PCM) for solvent corrections .
- Step 2 : Validate vibrational frequencies (IR) against experimental spectra. Large deviations (>30 cm⁻¹) suggest incomplete conformational sampling .
- Step 3 : Use high-level methods (e.g., CCSD(T)) for critical interactions like hydrogen bonding .
Advanced: How do substituents (e.g., sulfonyl vs. methyl groups) influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation:
- Design : Synthesize derivatives with substitutions at the sulfonyl, methyl, or oxadiazole positions .
- Testing : Evaluate against target enzymes (e.g., cyclooxygenase-2) using kinetic assays.
- Analysis :
Q. Example SAR Data
| Derivative | IC50 (μM) | LogP |
|---|---|---|
| Parent Compound | 12.3 | 2.8 |
| –SO2CH3 → –NO2 | 8.7 | 1.9 |
| –CH3 → –CF3 | 6.1 | 3.2 |
Advanced: What strategies address low crystallinity in X-ray studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
